

What is the chemical structure of Gnetin C?

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Compound of Interest		
Compound Name:	Gnetin C	
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An In-depth Technical Guide to the Chemical Structure and Biological Activity of Gnetin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C is a naturally occurring polyphenolic compound classified as a stilbenoid. It is a dimer of resveratrol, formed by two trans-resveratrol units linked by a benzofuran ring[1][2]. Found in various plants, including grapes and notably in the seeds of the melinjo plant (Gnetum gnemon), **Gnetin C** has garnered significant scientific interest for its potential therapeutic applications[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Gnetin C**, with a focus on its anticancer effects and associated signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical identity of **Gnetin C** is well-established through various analytical techniques. Its structural and physicochemical properties are summarized below.

Chemical Identifiers



Identifier	Value	
IUPAC Name	5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6- [(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1- benzofuran-3-yl]benzene-1,3-diol[3][4]	
Molecular Formula	C28H22O6[3][4]	
Canonical SMILES	C1=CC(=CC=C1/C=C/C2=CC(=C3INVALID- LINK C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5) O)O)O)O[4]	
Isomeric SMILES	C1=CC(=CC=C1/C=C/C2=CC3=C(INVALID- LINK C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5) O)O)C(=C2)O)O	
InChI	InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2- 17-11-24(33)27-25(12-17)34-28(18-5-9- 21(30)10-6-18)26(27)19-13-22(31)15-23(32)14- 19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1[3][4]	
InChlKey	KVGHRSAHESCTFR-PDCCCBJGSA-N[3][4]	

Physicochemical Data

Property	Value	Reference
Molecular Weight	454.5 g/mol	[3][4][5]
logP	5.6506	[4]
Topological Polar Surface Area	110 Ų	
Hydrogen Bond Donors	5	[4]
Hydrogen Bond Acceptors	6	[4]
Rotatable Bonds	4	[4]
Aqueous Solubility	Poor	[2]



Biological Activity and Pharmacokinetics

Gnetin C has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. It has been shown to be more potent than its monomer, resveratrol, in several preclinical models[6].

Anticancer Activity

Gnetin C exhibits cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values is still being compiled in the literature, the following data has been reported:

Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Human Leukemia	13	[6]
DU145	Prostate Cancer	Dose-dependent cytotoxicity observed	[1]
PC3M	Prostate Cancer	Dose-dependent cytotoxicity observed	[1]

Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of **Gnetin C**.

Parameter	Value	Model	Reference
Mean Residence Time (MRT)	~36 hours	Human	[7]
Half-life (t½)	1.7 hours	Mouse	[8]
Area Under the Curve (AUC)	809 mcg·h/L	Mouse	[8]
Clearance	30.9 L/h/kg	Mouse	[8]

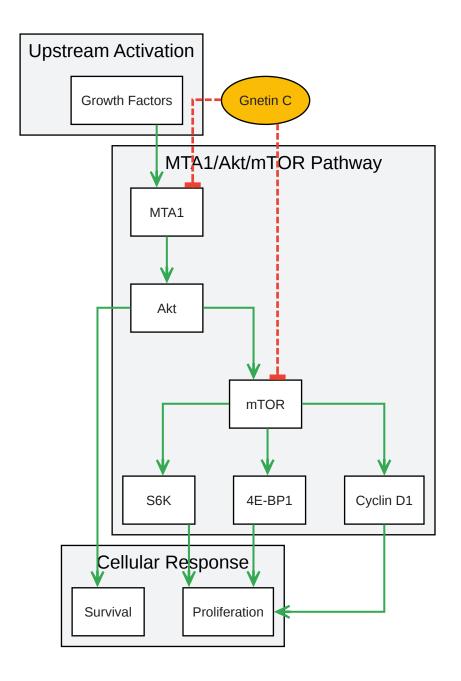
Signaling Pathways Modulated by Gnetin C



Gnetin C exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

MTA1/Akt/mTOR Pathway

Gnetin C has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to reduced cell proliferation and survival.



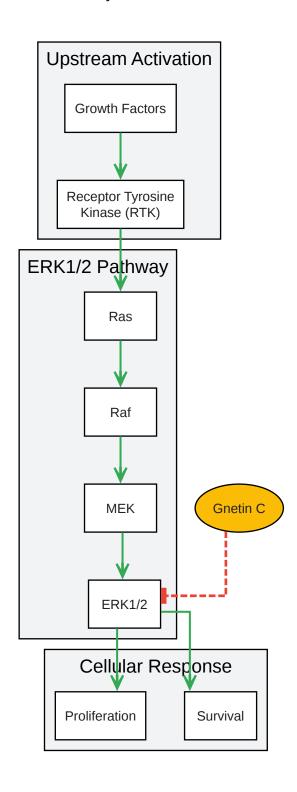
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Caption: **Gnetin C** inhibits the MTA1/Akt/mTOR signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical regulator of cell proliferation and survival that is inhibited by **Gnetin C**.





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Caption: **Gnetin C** inhibits the ERK1/2 signaling pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biological effects of **Gnetin C**.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Gnetin C** on cancer cells.

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of Gnetin C (e.g., 5-100 μM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in key signaling pathways.

- Protein Extraction: Treat cells with Gnetin C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Separate 20-30 μg of protein from each sample on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, p-ERK) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of **Gnetin C** in a living organism.

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PC3M-Luc cells) into the flank of immunodeficient mice (e.g., male nude mice).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
- Treatment Initiation: Once tumors reach a certain volume (e.g., ~200 mm³), randomize the mice into treatment groups.
- Compound Administration: Administer **Gnetin C** (e.g., 25 or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.



Tissue Analysis: Analyze the tumors for weight, and perform immunohistochemistry or
 Western blotting to assess protein expression and markers of proliferation and apoptosis.

Conclusion

Gnetin C is a promising natural compound with a well-defined chemical structure and significant biological activity, particularly in the context of cancer. Its ability to modulate critical signaling pathways such as the MTA1/Akt/mTOR and ERK1/2 pathways underscores its therapeutic potential. Further research, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate its efficacy and safety profile for the development of novel cancer therapies.

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